Product packaging for AZD-9291 dimesylate(Cat. No.:)

AZD-9291 dimesylate

Cat. No.: B1191668
M. Wt: 691.82
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI) Development

The journey to develop targeted therapies like AZD-9291 began with the identification of the epidermal growth factor receptor's role in cancer. Overexpression of the EGFR protein in NSCLC was the foundational discovery that spurred the development of the first-generation EGFR TKIs, gefitinib (B1684475) and erlotinib (B232). amegroups.org These initial inhibitors, which reversibly bind to the ATP-binding site of the EGFR tyrosine kinase domain, showed remarkable efficacy, but only in a select group of patients. nih.gov A pivotal breakthrough came in 2004 with the discovery that these dramatic responses were seen in patients whose tumors harbored specific activating mutations in the EGFR gene. aacrjournals.org

This discovery ushered in the era of personalized medicine for lung cancer, establishing EGFR TKIs as a primary treatment for patients with these sensitizing mutations, which account for approximately 90% of all EGFR mutations. amegroups.orgnih.gov However, the initial success of first-generation TKIs was often short-lived. aacrjournals.org

The development of second-generation EGFR TKIs, such as afatinib (B358) and dacomitinib, aimed to address some of the limitations of the first-generation agents. amegroups.orgdovepress.com These irreversible inhibitors demonstrated improved efficacy compared to both chemotherapy and first-generation TKIs in certain clinical scenarios. dovepress.com

Academic Rationale for Third-Generation EGFR Inhibitors and Their Significance

Despite the initial effectiveness of first- and second-generation EGFR TKIs, patients almost invariably developed resistance, leading to disease progression. nih.gov Academic research identified the primary mechanism of this acquired resistance in over half of the cases as a secondary mutation in the EGFR gene, known as the T790M "gatekeeper" mutation. aacrjournals.orgnih.gov This mutation sterically hinders the binding of first-generation TKIs, restoring ATP binding affinity and rendering the drugs ineffective. nih.gov

This understanding of a specific, targetable resistance mechanism provided a clear academic rationale for the development of a new class of inhibitors. The key objectives for third-generation EGFR TKIs were threefold:

Potently inhibit the T790M resistance mutation. nih.gov

Maintain efficacy against the initial sensitizing EGFR mutations. nih.gov

Spare the wild-type (non-mutated) EGFR to minimize side effects. nih.gov

The development of molecules that could selectively target these mutant forms of EGFR, while having minimal activity against the wild-type receptor, was a significant scientific challenge. AZD-9291 emerged from a drug discovery program initiated in 2009, which, through a structure-driven approach, yielded the compound by 2012. wikipedia.org Preclinical studies demonstrated that AZD-9291 was highly effective against both sensitizing and T790M resistance mutations. nih.govnih.gov

Overview of AZD-9291 Dimesylate's Research Trajectory and Scholarly Impact

The research trajectory of AZD-9291, now called osimertinib (B560133), was notably rapid, moving from the start of clinical trials to regulatory approval in just over two and a half years. astrazeneca.com This accelerated timeline was driven by the urgent unmet need for effective treatments for patients who had developed resistance to earlier EGFR TKIs. astrazeneca.com

Key milestones in its research and clinical development include:

2014: Preclinical development and initial clinical activity of AZD9291 were reported. aacrjournals.org The drug received Breakthrough Therapy designation from the U.S. Food and Drug Administration (FDA). wikipedia.org

2015: The FDA granted accelerated approval for osimertinib for patients with T790M mutation-positive NSCLC who had progressed on or after EGFR TKI therapy. aacrjournals.orgastrazeneca.com

2017: Regular FDA approval was granted for the same indication. aacrjournals.org

2018: Approval was expanded to include the first-line treatment of patients with metastatic NSCLC with common EGFR mutations. aacrjournals.org

2020: The approval was further extended to the adjuvant setting for early-stage NSCLC after tumor resection in patients with specific EGFR mutations. aacrjournals.org

The scholarly impact of AZD-9291 has been profound, as evidenced by numerous publications in high-impact journals and its establishment as a standard of care. aacrjournals.orgastrazeneca.com It is considered a prime example of successful bench-to-bedside translation in oncology, demonstrating the power of understanding molecular resistance mechanisms to guide the rational design of next-generation therapies.

Interactive Data Table: Generations of EGFR TKIs

GenerationExamplesKey Characteristics
First Gefitinib, Erlotinib, IcotinibReversible inhibitors of the EGFR tyrosine kinase domain. nih.govmdpi.com
Second Afatinib, DacomitinibIrreversible inhibitors of the ErbB family of receptors. dovepress.commdpi.com
Third Osimertinib (AZD-9291), Rociletinib, OlmutinibIrreversible inhibitors selective for both sensitizing and T790M resistance mutations in EGFR. amegroups.orgmdpi.com

Properties

Molecular Formula

C30H41N7O8S2

Molecular Weight

691.82

Synonyms

(Z)-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylimidic acid compound with methanesulfonic acid (1:2)

Origin of Product

United States

Molecular and Cellular Mechanisms of Action

Target Specificity and Binding Characteristics

AZD-9291 dimesylate exhibits a highly selective and potent inhibitory action on mutant forms of the EGFR, a key characteristic that distinguishes it from earlier generation TKIs. aacrjournals.orgnih.gov

Irreversible Covalent Binding to EGFR Cys-797 Residue

The core of AZD-9291's mechanism is its ability to form an irreversible covalent bond with a specific amino acid, cysteine-797 (Cys-797), located within the ATP-binding site of the EGFR kinase domain. nih.govnih.govmdpi.com This is achieved through its acrylamide (B121943) group, which acts as a Michael acceptor, enabling a permanent bond. patsnap.comresearchgate.net This irreversible binding ensures a sustained inhibition of the receptor's kinase activity. nih.govpatsnap.com The pyrimidine (B1678525) core of the molecule further stabilizes this interaction by forming hydrogen bonds with Met-793 in the hinge region of the ATP binding pocket. researchgate.net

Selective Inhibition of Activating EGFR Mutations (e.g., Exon 19 Deletions, L858R)

AZD-9291 is a potent inhibitor of the common sensitizing EGFR mutations, such as exon 19 deletions and the L858R point mutation in exon 21. aacrjournals.orgnih.govresearchgate.net These mutations lead to the constitutive activation of EGFR, driving tumor growth. amegroups.orgaacrjournals.org Preclinical studies have demonstrated that AZD-9291 effectively inhibits EGFR phosphorylation in cell lines harboring these activating mutations. aacrjournals.org

Potency Against T790M Resistance Mutation and Wild-Type EGFR Selectivity

A significant advantage of AZD-9291 is its potent activity against the T790M resistance mutation. aacrjournals.orgamegroups.org The T790M mutation is a common mechanism of acquired resistance to first and second-generation EGFR TKIs. nih.govnih.gov AZD-9291 was specifically designed to overcome this resistance and shows potent inhibition of EGFR phosphorylation and cellular growth in cell lines with both sensitizing mutations and the T790M mutation. aacrjournals.orgnih.gov

Crucially, AZD-9291 demonstrates significantly less activity against the wild-type (non-mutated) form of EGFR. nih.govresearchgate.netnih.gov This selectivity is a key feature, as inhibition of wild-type EGFR is associated with toxicities like skin rash and diarrhea. amegroups.orgresearchgate.net In preclinical models, AZD-9291 shows a unique profile, potently inhibiting EGFR phosphorylation in mutant cell lines while having considerably less effect on wild-type EGFR cell lines compared to earlier generation TKIs. nih.gov Research indicates that AZD-9291 is approximately 200 times more selective for the T790M/L858R mutant over wild-type EGFR. rcsb.org

The following table summarizes the in vitro potency of AZD-9291 against various EGFR mutations.

Cell LineEGFR Mutation StatusAZD-9291 IC50 (nM)
PC-9Exon 19 deletion13-54
H3255L858R13-54
H1975L858R/T790M<15
PC-9VanRExon 19 deletion/T790M<15
LoVoWild-Type>500
A431Wild-Type>500
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data compiled from aacrjournals.orgresearchgate.net.

Downstream Signaling Pathway Modulation

By inhibiting the kinase activity of mutant EGFR, AZD-9291 effectively blocks the downstream signaling cascades that are crucial for cancer cell proliferation and survival. nih.govaacrjournals.org

Inhibition of MAPK/ERK Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a major signaling route downstream of EGFR. mdpi.com Upon EGFR activation, this pathway, involving a cascade of proteins like RAS, RAF, MEK, and ERK, is initiated, ultimately leading to the phosphorylation of transcription factors that promote cell proliferation. mdpi.com Studies have shown that AZD-9291 potently inhibits the phosphorylation of ERK (p-ERK) in tumor cells with EGFR mutations. nih.govnih.gov This inhibition of the MAPK/ERK pathway is a key component of its anti-tumor activity. nih.govresearchgate.net However, reactivation of this pathway has been identified as a mechanism of acquired resistance to AZD-9291. nih.govaacrjournals.org

Effects on Cell Cycle Progression in Preclinical Models

AZD-9291 (Osimertinib) has been demonstrated in preclinical studies to impede cancer cell proliferation by inducing cell cycle arrest, primarily at the G1/G0 phase. This effect has been observed across various cancer cell lines, including those for non-small cell lung cancer (NSCLC) and glioblastoma (GBM).

In glioblastoma cell lines U87 and U251, treatment with AZD-9291 resulted in a significant increase in the proportion of cells in the G1 phase, with a corresponding decrease in the S and G2/M phases. nih.gov This G1 arrest is a key mechanism behind the observed reduction in GBM cell proliferation. nih.gov For instance, treatment with 2 μM AZD-9291 for 24 hours led to a marked decrease in EdU-positive (proliferating) cells, with the percentage of positive cells in U87 and U251 lines dropping to 25.59% and 37.37%, respectively. nih.gov

Similar effects are seen in NSCLC cell lines. In the EGFR T790M-positive NSCLC cell line H1975, AZD-9291 treatment led to cell cycle arrest in the G0/G1 phase. oncotarget.com However, in an osimertinib-resistant derivative, H1975/OR, a smaller percentage of cells were arrested in the G1/G0 phase compared to the sensitive parent line (56.15% vs. 68.29%). d-nb.info This suggests that overcoming this cell cycle checkpoint is a feature of acquired resistance. The table below summarizes the cell cycle distribution in H1975 and H1975/OR cells. d-nb.info

Cell LineG1/G0 Phase (%)S Phase (%)G2/M Phase (%)
H197568.29 ± 1.24--
H1975/OR56.15 ± 0.7725.59 ± 1.4718.26 ± 2.22

The mechanism underlying this G1 arrest involves the modulation of key cell cycle regulatory proteins. Studies have shown that treatment with AZD-9291 can lead to a decrease in the expression of Cyclin D1 and an increase in the p21 protein, a cyclin-dependent kinase inhibitor. nih.gov Cyclin D1, in complex with CDK4/6, promotes the transition from G1 to S phase, and its downregulation contributes to G1 arrest. nih.govmdpi.com

Induction of Apoptosis and Autophagy in Cellular Systems

AZD-9291 exerts its cytotoxic effects not only through cell cycle arrest but also by actively inducing programmed cell death pathways, namely apoptosis and autophagy. nih.govresearchgate.net

Apoptosis: The induction of apoptosis by AZD-9291 is a critical component of its antitumor activity. This process is often mediated by the intrinsic, or mitochondrial, pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. d-nb.info This family includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). frontiersin.orgnih.gov In osimertinib-resistant NSCLC cells, an upregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL has been observed. d-nb.info

Combining AZD-9291 with Bcl-2 inhibitors, such as ABT-263 (Navitoclax) or ABT-199 (Venetoclax), has been shown to synergistically increase apoptosis in resistant cells. medsci.org In AZD-9291-resistant H1975AR cells, the combination of AZD-9291 with ABT-263 significantly increased the percentage of both early and late apoptotic cells compared to either agent alone. medsci.org

Treatment GroupEarly Apoptotic Cells (%)Late Apoptotic Cells (%)
AZD-9291 + ABT-26314.8 ± 3.0116.6 ± 4.25

This enhanced apoptosis is associated with the activation of caspases, which are the executioners of apoptosis.

Autophagy: AZD-9291 treatment has also been found to induce autophagy, a cellular process of self-digestion of cytoplasmic components. nih.govdovepress.com Key markers of autophagy include the conversion of microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), and the degradation of the p62/sequestosome 1 (SQSTM1) protein. acs.org

In both A549 and H1975 NSCLC cells, AZD-9291 treatment was shown to increase the expression of LC3-II and decrease the expression of p62, indicating the induction of autophagic flux. nih.gov Similarly, in AZD-9291-resistant H1975AR cells, combination treatment with the Bcl-2 inhibitor ABT-199 led to a significant increase in LC3-II expression and a reduction in SQSTM1 levels. medsci.org The role of autophagy in the context of AZD-9291 treatment is complex; while some studies suggest it can lead to autophagic cell death, others propose it may act as a survival mechanism, and its inhibition can enhance the drug's efficacy. dovepress.com

Structural Basis of Inhibitor-Target Interactions

The high potency and selectivity of AZD-9291 against EGFR mutants, particularly the T790M resistance mutation, while sparing wild-type (WT) EGFR, are rooted in its specific molecular interactions with the kinase domain. These interactions have been elucidated through molecular modeling, dynamics simulations, and crystallography. nih.govnih.govnih.gov

Molecular Modeling and Dynamics Simulations of AZD-9291 Binding to EGFR Kinase Domain

Molecular dynamics (MD) simulations have been instrumental in revealing the atomic-level details of AZD-9291's binding to the EGFR kinase domain. nih.govnih.gov These simulations show that AZD-9291 forms a covalent bond with the Cys797 residue in the ATP-binding site, a hallmark of its irreversible inhibitory mechanism. nih.govmdpi.com

A key finding from unbiased, atomic-level MD simulations is that the binding pose of AZD-9291 differs significantly between the T790M mutant and the WT EGFR. nih.govnih.gov In the T790M mutant, AZD-9291 is suggested to adopt a "flipped" conformation, which allows for extensive and favorable interactions with the mutant gatekeeper residue, methionine at position 790 (Met790). nih.gov In contrast, such extensive interactions are not observed with the smaller threonine residue (Thr790) present in WT EGFR. nih.govnih.gov This differential interaction is a primary determinant of AZD-9291's higher affinity for the T790M mutant. nih.govnih.gov

The binding model shows the pyrimidine core of AZD-9291 forming two hydrogen bonds with the hinge region residue Met793. nih.gov The indole (B1671886) group is oriented adjacent to the gatekeeper residue, and the acrylamide group forms the covalent linkage to Cys797. nih.gov MD simulations have validated the stability of this binding pose within the binding pocket. nih.govresearchgate.net These simulation-generated models have been subsequently confirmed by experimentally determined crystal structures of the EGFR T790M in complex with AZD-9291. nih.govnih.gov

Conformational Changes Induced by AZD-9291 Binding

The binding of AZD-9291 to the EGFR kinase domain induces specific conformational changes, particularly within the phosphate-binding loop (P-loop). In the crystal structure of AZD-9291 bound to WT EGFR, the inhibitor is sandwiched between the P-loop and the protein backbone between Pro794 and Cys797.

Preclinical Pharmacological Characterization

In Vitro Efficacy Studies

Cell Line Sensitivity Profiling and IC50 Determination

AZD-9291 has shown potent inhibitory activity against EGFR phosphorylation in various non-small cell lung cancer (NSCLC) cell lines. In cell lines with sensitizing EGFR mutations, such as PC-9 (exon 19 deletion), H3255 (L858R), and H1650 (exon 19 deletion), the mean IC50 values for AZD-9291 ranged from 13 to 54 nM. nih.govaacrjournals.orgmedchemexpress.comtargetmol.com The compound also potently inhibits EGFR phosphorylation in cell lines with the T790M resistance mutation, including H1975 (L858R/T790M) and PC-9VanR (exon 19 deletion/T790M), with mean IC50 values below 15 nM. nih.govaacrjournals.orgmedchemexpress.comtargetmol.com

In contrast, first-generation TKIs were not effective at inhibiting the phosphorylation of T790M EGFR. nih.govaacrjournals.org AZD-9291 also demonstrated greater inhibition of viability in mutant EGFR cell lines compared to wild-type cell lines. aacrjournals.org In LoVo cells, which are wild-type for EGFR, the IC50 of AZD-9291 was 493.8 nM, while the IC50 for exon 19 deletion EGFR and L858R/T790M EGFR were 12.92 nM and 11.44 nM, respectively. selleckchem.com

The IC50 values for AZD-9291 in different cell lines are summarized in the table below:

Cell LineEGFR MutationIC50 (nM)
PC-9exon 19 deletion13-54 nih.govaacrjournals.orgmedchemexpress.comtargetmol.com
H3255L858R13-54 nih.govaacrjournals.orgmedchemexpress.comtargetmol.com
H1650exon 19 deletion13-54 nih.govaacrjournals.orgmedchemexpress.comtargetmol.com
H1975L858R/T790M<15 nih.govaacrjournals.orgmedchemexpress.comtargetmol.com
PC-9VanRex19del/T790M<15 nih.govaacrjournals.orgmedchemexpress.comtargetmol.com
LoVoWild-Type493.8 selleckchem.com
PC-9-IRex19del/T790M7.04-10.62 allenpress.com
H460Wild-Type1270-2050 allenpress.com
HCC827exon 19 deletion21 nih.gov
HCC827/AZDRexon 19 deletion1567 nih.gov
H1975/AZDRL858R/T790M3416 nih.gov

Dose-Response Relationships in Cellular Models

Studies have shown a clear dose-response relationship for AZD-9291 in various cellular models. In glioblastoma (GBM) cell lines, AZD-9291 demonstrated a dose-dependent inhibitory effect on cell growth, with IC50 values ranging from 1.25 to 3.0 μM. nih.gov This inhibitory activity was found to be more than 10 times more efficient than first-generation EGFR inhibitors. nih.gov

In NSCLC cell lines, dose-response curves indicated that many gefitinib-resistant populations with the T790M mutation were sensitive to AZD-9291. aacrjournals.org The treatment of PC-9 and H1975 cells with AZD-9291 resulted in a dose-dependent inhibition of EGFR phosphorylation. nih.gov Furthermore, in PC-9-IR cells, a potential radiosensitization effect of AZD-9291 was observed in a dose-dependent manner. allenpress.com

Impact on Cell Proliferation, Viability, Migration, and Invasion

AZD-9291 has been shown to significantly inhibit cell proliferation, viability, migration, and invasion in various cancer cell lines. In GBM cells, AZD-9291 induced cell cycle arrest and significantly inhibited colony formation, migration, and invasion. nih.govnih.gov The compound also significantly inhibited the proliferation of GBM cells in a dose-dependent manner. nih.gov

After developing resistance to osimertinib (B560133) (AZD-9291), NCI-H1975/OSIR cells showed decreased cell proliferation but increased cell migration and invasion. oncotarget.com In contrast, another study on GBM cells showed that AZD-9291 significantly reduced cell migration and invasion. nih.gov Specifically, treatment with 2 μM of AZD-9291 significantly reduced the migration of U87 and U251 cells. nih.gov

In Vivo Efficacy Studies in Animal Models

AZD-9291 has demonstrated significant antitumor activity in various in vivo models. nih.govaacrjournals.org Daily oral dosing of AZD-9291 led to dose-dependent tumor regression in both PC-9 (exon 19 deletion) and H1975 (L858R/T790M) tumor xenograft models, with tumor shrinkage observed at doses as low as 2.5 mg/kg/day. nih.govaacrjournals.org

In H1975 xenografts, a 5 mg/kg/day dose resulted in complete responses in 10 out of 12 tumors. nih.gov Furthermore, in a brain metastasis xenograft model using PC-9 cells, AZD-9291 treatment caused tumor regression. researchgate.net

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, which involve implanting patient tumor fragments into immunodeficient mice, are considered to better reflect the heterogeneity and characteristics of primary tumors. nih.govnih.gov Several studies have utilized PDX models to evaluate the efficacy of AZD-9291.

In one study, PDX models were developed from patients with acquired resistance to first-line EGFR inhibitors. aacrjournals.org The sensitivity of these PDX models to AZD-9291 was consistent with the clinical responses of the patients from whom the models were derived. aacrjournals.org Another study established a PDX model from a non-small cell lung cancer patient with EGFR exon 19 deletion, T790M, and C797S mutations. lidebiotech.com This model was used to test the efficacy of erlotinib (B232) and AZD-9291. lidebiotech.com

Genetically Engineered Mouse Models (GEMMs)

Genetically engineered mouse models (GEMMs) have been developed to study EGFR-mutant lung cancer. researchgate.netnih.gov These models express human EGFR cDNAs with specific mutations, leading to the development of lung tumors. researchgate.netnih.gov

In a GEMM expressing EGFR L858R/T790M, the combination of a mutant-selective EGFR inhibitor (WZ4002, similar to AZD-9291) and cetuximab led to significantly greater tumor shrinkage compared to single agents. aacrjournals.org Another study utilized a GEMM of mutant EGFR-driven lung adenocarcinoma to identify and isolate drug-tolerant persisters. yale.edu In these models, osimertinib treatment led to an almost complete response. yale.edu

Tumor Growth Inhibition and Regression Analysis

In preclinical models, AZD-9291 has consistently demonstrated potent and dose-dependent inhibition of tumor growth in various cancer cell lines and xenograft models. nih.govamegroups.org Studies have shown that it effectively induces tumor shrinkage in models harboring EGFR sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation. amegroups.orgnih.govnih.govamegroups.cn

In a mouse xenograft model using PC9 (exon 19 deletion) or H1975 (L858R/T790M) cells, daily oral administration of AZD-9291 led to significant and sustained tumor regression. amegroups.org Within just five days of treatment, notable tumor shrinkage was observed in tumors with both L858R and L858R/T790M mutations. amegroups.org Furthermore, long-term daily dosing in these xenograft models resulted in complete and durable responses, with no signs of tumor progression for up to 200 days. nih.gov

AZD-9291 has also shown efficacy in glioblastoma (GBM) preclinical models. It exhibited dose-responsive growth inhibitory activity against six different GBM cell lines, proving to be over ten times more efficient at inhibiting GBM cell proliferation than first-generation EGFR inhibitors. nih.gov In an orthotopic GBM model, treatment with AZD-9291 significantly inhibited tumor survival and extended the survival of the animal subjects. nih.gov

The compound's activity extends to models resistant to other EGFR TKIs. For instance, in a preclinical model of MET-induced osimertinib resistance, while AZD-9291 alone had a mild and non-significant effect, its combination with a MET inhibitor, crizotinib (B193316), led to improved survival and reduced tumor burden. mdpi.com

Interactive Table: Preclinical Tumor Growth Inhibition by AZD-9291

Cell LineEGFR MutationModel TypeOutcome
PC-9Exon 19 deletionXenograftProfound and sustained regression amegroups.org
H1975L858R/T790MXenograftProfound and sustained regression amegroups.org
GBM cell linesVariousIn vitroDose-responsive growth inhibition nih.gov
GBM modelOrthotopicIn vivoInhibited tumor survival, prolonged animal survival nih.gov
EGFR/METT790M/L858R + MET overexpressionMouse modelMild effect alone, significant with crizotinib mdpi.com

Orthotopic Models for Specific Disease Manifestations (e.g., Leptomeningeal Carcinomatosis)

A significant challenge in cancer therapy is the treatment of central nervous system (CNS) metastases, such as leptomeningeal carcinomatosis (LMC), due to the blood-brain barrier (BBB). Preclinical studies have specifically investigated the efficacy of AZD-9291 in orthotopic models of LMC.

In an in vivo imaging model of LMC using EGFR-mutant lung cancer cells, AZD-9291 demonstrated significant activity. nih.gov Treatment with AZD-9291 not only delayed the development of LMC in a dose-dependent manner but also caused regression of LMC that was refractory to first and second-generation EGFR TKIs. nih.govoncotarget.com Higher doses of AZD-9291 were shown to inhibit the phosphorylation of the downstream molecule S6 in leptomeningeal cancer cells, confirming its target engagement in this challenging disease manifestation. nih.gov

Preclinical evidence strongly suggests that AZD-9291 is a promising therapeutic agent for EGFR-mutant lung cancer patients with CNS metastases, including LMC, even in cases with resistance to other EGFR-TKIs. nih.govoncotarget.com

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation

The relationship between the concentration of AZD-9291 in the body and its pharmacological effect has been a key area of preclinical investigation.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Preclinical ADME studies in animal models such as mice, rats, and dogs have been conducted. fda.gov Following oral administration, AZD-9291 is absorbed and distributed throughout the body. A notable finding from these studies is its ability to penetrate the blood-brain barrier. amegroups.orgdovepress.com In mice, the distribution of AZD-9291 to the brain was found to be greater than that of other EGFR TKIs like gefitinib (B1684475), erlotinib, or afatinib (B358). amegroups.org

The metabolism of osimertinib has been studied in vitro using hepatocytes from various species, including mice, rats, dogs, and humans. europa.eu In vivo, particularly in mice, AZD-9291 is metabolized into an active des-methyl metabolite, AZ5104. nih.gov The primary route of elimination for AZD-9291 and its metabolites in animals is through feces. fda.gov The compound is also highly bound to plasma proteins. fda.gov

Target Engagement and Downstream Pathway Inhibition in Preclinical Tissues

AZD-9291 functions as an irreversible inhibitor of EGFR, which means it forms a covalent bond with the receptor, leading to prolonged inhibition of its signaling activity. fda.govresearchgate.net This sustained target engagement is a key feature of its mechanism of action.

Pharmacodynamic studies in preclinical models have confirmed that AZD-9291 effectively inhibits the phosphorylation of EGFR and downstream signaling proteins. In tumor tissues from H1975 xenografts and L858R/T790M transgenic models, a single dose of AZD-9291 led to a reduction in phosphorylated EGFR, as well as downstream effectors like ERK, S6, and PRAS40. nih.gov This inhibition of downstream signaling pathways, such as the MAPK and AKT pathways, is crucial for its anti-tumor activity. mdpi.com In glioblastoma models, AZD-9291 was shown to continuously and efficiently inhibit the EGFR/ERK signaling pathway. nih.gov

Relationship Between Preclinical Exposure and Efficacy

Mathematical modeling has been employed to understand the relationship between the pharmacokinetic profile of AZD-9291 and its efficacy in preclinical models. These models integrate data on drug concentration, target engagement (pEGFR reduction), and tumor volume changes. nih.gov

Studies in xenograft models of EGFR-driven cancers have shown a clear link between the exposure to AZD-9291 and its anti-tumor effects. nih.gov The models were able to describe the pharmacokinetics, pharmacodynamics, and efficacy in different xenograft lines, with the differences in sensitivity being attributed to the varying potency against different EGFR mutations (wild-type, sensitizing, and T790M) and the level of pEGFR reduction required to shrink the tumor. nih.gov It was also inferred that the resynthesis of EGFR is a factor, and as a result, infrequent intermittent dosing is not as effective as once-daily dosing. nih.gov

While a direct correlation between plasma drug exposure and efficacy was not found to be statistically significant in later clinical trial analyses, the preclinical data strongly supported the dose selection and scheduling for clinical studies. researchgate.net The preclinical evidence of a durable response with AZD-9291 in both treatment-naïve and pre-treated models was a key factor in its clinical development. astrazeneca.com

Mechanisms of Acquired and Intrinsic Resistance to Azd 9291 Dimesylate

On-Target Resistance Mechanisms

On-target resistance involves alterations within the EGFR gene itself, which prevent or reduce the binding affinity of osimertinib (B560133). These are typically less common than off-target mechanisms when osimertinib is used as a first-line treatment. amegroups.org

EGFR C797S Mutation

The most well-characterized on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, most commonly the C797S mutation. mdpi.comnih.gov This mutation substitutes the cysteine at position 797 with a serine. unicampania.it Since osimertinib forms a covalent bond with this cysteine residue to irreversibly inhibit EGFR, the C797S mutation prevents this binding and confers resistance. nih.govnih.gov The frequency of the C797S mutation is reported to be between 7% and 26% in patients who develop resistance to osimertinib. nih.govaacrjournals.org

The allelic context of the C797S mutation in relation to the T790M mutation is critical. If the C797S and T790M mutations are on different alleles (in trans), a combination of first- and third-generation EGFR TKIs may be effective. nih.govmdpi.com However, if they occur on the same allele (in cis), the cancer cells become resistant to all currently available EGFR TKIs. nih.gov

Other Novel EGFR Mutations Leading to Resistance

Besides the C797S mutation, several other less common tertiary mutations in the EGFR gene have been identified as mechanisms of resistance to osimertinib. These mutations also interfere with the binding of the drug to the EGFR protein.

Some of these novel resistance mutations include:

L718Q/V: The L718Q mutation, located in the P-loop of the EGFR kinase domain, can cause steric hindrance that leads to osimertinib resistance. amegroups.org It has been identified in patients who have lost the T790M mutation. amegroups.org

L792H/F: Mutations at the L792 residue, located near the C797 and T790M sites, can disrupt osimertinib binding. nih.govaacrjournals.org The L792H mutation has been shown to significantly reduce sensitivity to osimertinib. nih.gov

G796D/R/S: Mutations at the G796 residue also contribute to osimertinib resistance by sterically hindering the drug. aacrjournals.orgmdpi.com

G724S: This mutation has been identified in osimertinib-resistant tumors and its mechanism of resistance is thought to be dependent on the original EGFR-activating mutation. aacrjournals.org It appears to confer resistance in the context of an exon 19 deletion but not the L858R mutation. aacrjournals.org

M766Q: The double mutation T790M/M766Q has been shown to cause resistance to osimertinib. nih.govmdpi.com

Table 1: Novel EGFR Mutations Associated with AZD-9291 Dimesylate Resistance

Mutation Location Reported Frequency Mechanism of Resistance
L718Q/V P-loop ~8% in some cohorts amegroups.org Steric hindrance amegroups.org
L792H/F Hinge pocket ~10.8% in one study aacrjournals.org Interrupts osimertinib binding nih.govaacrjournals.org
G796D/R/S Solvent-front Detected in some resistant cases aacrjournals.orgmdpi.com Steric hindrance mdpi.com
G724S - Identified in resistant tumors aacrjournals.org Allele-specific resistance aacrjournals.org
M766Q - Rare - nih.govmdpi.com

Off-Target/Bypass Pathway Activation

Off-target resistance mechanisms involve the activation of alternative signaling pathways that bypass the need for EGFR signaling, thereby rendering EGFR inhibition by osimertinib ineffective. These are the more common mechanisms of resistance, especially in the first-line setting. frontiersin.org

MET Amplification and Overexpression

Amplification of the MET gene is one of the most frequent off-target resistance mechanisms to osimertinib, occurring in 15-25% of resistant cases. mdpi.comoup.com MET amplification leads to the overproduction of the c-Met receptor tyrosine kinase, which activates downstream signaling pathways such as PI3K/AKT and MAPK, promoting cell survival and proliferation independently of EGFR. mdpi.com MET amplification is more commonly observed in patients who receive osimertinib as a first-line therapy compared to those who develop the C797S mutation in the second-line setting. nih.gov In some instances, MET amplification can co-occur with other resistance mutations like C797S. mdpi.com

HER2 Amplification

Amplification of the ERBB2 gene, which encodes the human epidermal growth factor receptor 2 (HER2), is another significant bypass pathway. nih.gov HER2 amplification is found in approximately 2-5% of patients with acquired resistance to osimertinib and appears to be mutually exclusive with the T790M mutation. nih.govmdpi.com Overexpression of HER2 can lead to the activation of downstream signaling pathways, allowing cancer cells to survive despite EGFR blockade. mdpi.com In addition to amplification, rare HER2 mutations and splice variants, such as HER2D16, have also been implicated in osimertinib resistance. amegroups.orgamegroups.org

Activation of Other Receptor Tyrosine Kinases (e.g., IGF1R, FGFR1, AXL)

Activation of other receptor tyrosine kinases can also mediate resistance to osimertinib by providing alternative growth and survival signals.

Insulin-like Growth Factor 1 Receptor (IGF1R): Activation of the IGF1R pathway has been shown to confer resistance to osimertinib in EGFR-mutant NSCLC cells. frontiersin.orgspandidos-publications.com This can occur through autocrine signaling involving IGF2. spandidos-publications.com

Fibroblast Growth Factor Receptor 1 (FGFR1): Upregulation of FGFR1 amplification and its ligand FGF2 have been observed in patients resistant to osimertinib, suggesting that the FGF2-FGFR1 autocrine loop can drive resistance. spandidos-publications.comnih.gov

AXL: Overexpression and activation of the AXL receptor tyrosine kinase can mediate resistance to all generations of EGFR TKIs, including osimertinib. spandidos-publications.commdpi.com AXL can interact with other receptors like EGFR and HER3 to maintain cell survival pathways. spandidos-publications.com

Table 2: Off-Target Resistance Mechanisms to this compound

Mechanism Frequency Downstream Pathways Activated
MET Amplification 15-25% mdpi.comoup.com PI3K/AKT, MAPK mdpi.com
HER2 Amplification 2-5% nih.govmdpi.com PI3K/AKT, MAPK mdpi.commdpi.com
IGF1R Activation Reported in resistant cells frontiersin.orgspandidos-publications.com EGFR bypass signaling spandidos-publications.com
FGFR1 Amplification Observed in resistant patients spandidos-publications.comnih.gov FGF2-FGFR1 autocrine loop spandidos-publications.com
AXL Activation Reported in preclinical studies mdpi.comspandidos-publications.com MAPK, AKT mdpi.com

Activation of Downstream Signaling Pathways (e.g., KRAS, NRAS, BRAF, MEK, Akt)

A primary mechanism of resistance to AZD-9291 involves the activation of bypass signaling pathways that circumvent the need for EGFR signaling. This reactivation of downstream pathways allows cancer cells to survive and proliferate despite the effective inhibition of EGFR.

Preclinical models have consistently shown that resistance to AZD-9291 is frequently associated with the activation of the RAS-RAF-MEK-ERK pathway. nih.gov This can occur through various genetic alterations. Studies have reported the detection of mutations in NRAS (including a novel E63K mutation) and copy number gains of wild-type NRAS or KRAS in cell populations with acquired resistance to AZD-9291. nih.gov The presence of these alterations leads to constitutive activation of RAS and its downstream effectors, primarily the MEK-ERK cascade. nih.gov Consequently, these resistant cells exhibit an increased dependence on RAS signaling for their survival. nih.gov

The critical role of this pathway is highlighted by the observation that AZD-9291-resistant cells often display increased sensitivity to MEK inhibitors. nih.gov In preclinical studies, combining AZD-9291 with a MEK inhibitor, such as selumetinib, has been shown to cause regression of AZD-9291-resistant tumors in transgenic models and to delay or prevent the emergence of resistance in vitro. nih.gov

Similarly, the PI3K-Akt signaling pathway is another crucial downstream cascade implicated in resistance. frontiersin.org Maintained activation of Akt is observed in a majority of preclinical models resistant to third-generation TKIs. nih.gov This can be driven by mutations in genes like PIK3CA, which have been detected in patient samples after AZD-9291 treatment. frontiersin.orgmdpi.com Reactivation of the PI3K/Akt pathway, often through MET receptor amplification, sustains cell survival signals despite EGFR blockade. researchgate.net

In some cases, resistance is driven by mutations in BRAF, another key component of the MAPK pathway. The BRAF V600E mutation has been identified as a resistance mechanism to AZD-9291 treatment. nih.govresearchgate.net

Histological and Phenotypic Transformation

Beyond genetic mutations in signaling pathways, cancer cells can develop resistance to AZD-9291 by undergoing fundamental changes in their cellular identity. These transformations allow them to adopt a phenotype that is no longer dependent on the EGFR pathway.

EMT is a biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a mesenchymal phenotype with enhanced migratory and invasive capabilities. oncotarget.com This transition is a recognized mechanism of acquired resistance to EGFR TKIs, including AZD-9291. jst.go.jp Resistant cells that have undergone EMT typically show a decrease in the epithelial marker E-cadherin and an increase in mesenchymal markers like vimentin. jst.go.jp In preclinical models, the EMT features observed in AZD-9291-resistant H1975 cells have been linked to the upregulation of the transcription factor Zeb1. jst.go.jp The activation of various signaling pathways, including TGF-β, Wnt, and Notch, can induce EMT. oncotarget.com

A more dramatic form of phenotypic change is the histological transformation of NSCLC into small cell lung cancer (SCLC), a highly aggressive neuroendocrine tumor. This transformation is a well-documented mechanism of acquired resistance to AZD-9291. researchgate.net In clinical cases, this transformation is often identified in repeat biopsies after a patient's disease progresses on AZD-9291. spandidos-publications.com Molecularly, these transformed SCLC tumors frequently lose the EGFR T790M resistance mutation but retain the original sensitizing EGFR mutation (e.g., L858R or exon 19 deletion). spandidos-publications.com Preclinical models of osimertinib-resistant cells with SCLC transformation have been shown to be more sensitive to traditional chemotherapy agents like paclitaxel (B517696), underscoring the shift in cellular dependency and providing a rationale for subsequent treatment strategies. nih.gov

Epithelial-Mesenchymal Transition (EMT)

Epigenetic and Transcriptomic Drivers of Resistance in Preclinical Models

Resistance to AZD-9291 is not solely driven by genetic mutations but also by dynamic and reversible epigenetic and transcriptomic changes. These modifications can alter gene expression programs to promote cell survival and drug tolerance.

Transcriptomic analyses using RNA sequencing on AZD-9291-resistant cell lines have identified significant changes in gene expression. A common feature observed in resistant cells is the increased expression of Axin1 and the proto-oncogene Myc. The elevated levels of c-Myc protein in resistant cells are not effectively reduced by AZD-9291, suggesting that targeting c-Myc could be a strategy to overcome resistance. Other studies have identified differentially expressed circular RNAs (circRNAs) that may serve as biomarkers for resistance. ijbs.comnih.gov

Epigenetic reprogramming, particularly through DNA methylation, plays a crucial role. Preclinical studies have shown that acquired resistance to AZD-9291 is associated with global DNA hypermethylation. nih.gov A specific mechanism involves the epigenetic silencing of the MUC17 gene. In resistant cells, the UHRF1/DNMT1 complex is recruited to the MUC17 promoter, leading to its hypermethylation and transcriptional downregulation. nih.gov This silencing of MUC17 subsequently facilitates the activity of the pro-survival transcription factor NF-κB. nih.gov Other research has pointed to an epigenetic mechanism where the MEOX2/GLI1 transcription factors promote EGFR expression by altering histone modifications at the EGFR gene locus, specifically by reducing the repressive H3K27me3 mark and increasing the active H3K27Ac and H3K4me3 marks. researchgate.net Interestingly, AZD-9291 itself has been shown to inhibit the Polycomb Repressive Complex 2 (PRC2), a key histone methyltransferase, independent of its EGFR-inhibitory function, suggesting a complex interplay between the drug and the cell's epigenetic machinery.

Methodologies for Investigating Resistance Mechanisms in Preclinical Models

Understanding the complex mechanisms of drug resistance relies heavily on the development and characterization of robust preclinical models.

The primary in vitro method for studying acquired resistance involves the generation of drug-resistant cell lines. nih.gov This is typically achieved by exposing parental, drug-sensitive NSCLC cell lines to AZD-9291 for an extended period. nih.govijbs.com The process usually starts with a low concentration of the drug, which is gradually escalated as the cells adapt and become tolerant. ijbs.com This continuous drug pressure selects for and expands the population of cells that have developed resistance mechanisms.

This dose-escalation method has been successfully used to create a panel of AZD-9291-resistant cell lines from various parental lines with different EGFR mutations, such as PC-9 (exon 19 deletion), NCI-H1975 (L858R/T790M), and HCC827 (exon 19 deletion). nih.govijbs.com Once established, these resistant cell lines become invaluable tools for molecular characterization through techniques like next-generation sequencing, RNA sequencing, and proteomic analysis to identify the specific drivers of resistance. frontiersin.org They are also used for functional studies and to test novel therapeutic strategies, such as combination therapies, aimed at overcoming the identified resistance mechanisms. nih.gov

Omics-Based Approaches for Resistance Mechanism Elucidation (e.g., Next-Generation Sequencing, Proteomics)

The emergence of resistance to this compound (osimertinib) has necessitated a deeper understanding of the underlying molecular mechanisms. Omics-based approaches, particularly next-generation sequencing (NGS) and proteomics, have been instrumental in unraveling the complex landscape of both acquired and intrinsic resistance. These high-throughput technologies allow for a comprehensive analysis of the genomic, transcriptomic, and proteomic alterations that drive resistance to this third-generation EGFR tyrosine kinase inhibitor (TKI).

Next-Generation Sequencing (NGS) in Uncovering Resistance Mutations:

NGS has been a cornerstone in identifying genetic alterations that confer resistance to AZD-9291. By sequencing tumor DNA, often from tissue biopsies or circulating tumor DNA (ctDNA) in blood samples, researchers can pinpoint specific mutations that arise during treatment. nih.govamegroups.org

One of the most well-documented resistance mechanisms identified through NGS is the acquisition of the EGFR C797S mutation. nih.govmdpi.comcapes.gov.br This mutation occurs at the covalent binding site of AZD-9291 in the EGFR kinase domain, thereby preventing the drug from effectively inhibiting the receptor. nih.govaacrjournals.org NGS studies of cfDNA from patients progressing on AZD-9291 have revealed the emergence of this mutation, sometimes in combination with the original T790M resistance mutation. nih.gov

Beyond the C797S mutation, NGS has uncovered a spectrum of other genetic alterations that contribute to resistance. These include:

Other EGFR mutations: Less common mutations such as G796/C797, L792, and L718/G719 have also been identified. aacrjournals.orgfrontiersin.org

Bypass pathway activation: NGS has revealed mutations and amplifications in genes involved in alternative signaling pathways that can circumvent EGFR blockade. These include amplifications of MET and HER2, as well as mutations in KRAS, BRAF, and PIK3CA. aacrjournals.orgnih.govnih.gov

Histologic transformation: In some cases, NGS has helped to identify the transformation of non-small cell lung cancer (NSCLC) into other histological subtypes, such as small-cell lung cancer, which is inherently less dependent on EGFR signaling. nih.gov

The use of ctDNA analysis via NGS offers a minimally invasive method to monitor for the emergence of resistance mutations in real-time, potentially allowing for earlier intervention and treatment adjustments. amegroups.org

Table 1: Key Genomic Alterations Identified by NGS in AZD-9291 Resistance

GeneAlteration TypeConsequenceReferences
EGFRC797S mutationPrevents covalent binding of AZD-9291 nih.govmdpi.comcapes.gov.br
EGFRG796/C797, L792, L718/G719 mutationsDecrease sensitivity to AZD-9291 aacrjournals.orgfrontiersin.org
METAmplificationActivation of a bypass signaling pathway aacrjournals.orgnih.gov
HER2AmplificationActivation of a bypass signaling pathway aacrjournals.org
KRASMutationActivation of a downstream signaling pathway nih.gov
BRAFMutationActivation of the MAPK signaling pathway aacrjournals.org
PIK3CAMutationActivation of the PI3K/AKT signaling pathway aacrjournals.orgnih.govmdpi.com

Proteomics and Phosphoproteomics in Elucidating Non-Mutational Resistance:

While NGS is powerful for identifying genetic alterations, proteomics and phosphoproteomics provide a complementary view by analyzing changes in protein expression and phosphorylation status. nih.govfrontiersin.org These approaches can uncover non-mutational resistance mechanisms that are not apparent at the genomic level. nih.gov

Quantitative mass spectrometry-based proteomics has been used to compare the proteomes of AZD-9291-sensitive and -resistant lung adenocarcinoma cell lines. aacrjournals.org These studies have revealed significant alterations in signaling pathways and cellular processes in resistant cells. aacrjournals.org

Key findings from proteomic and phosphoproteomic studies include:

Activation of Bypass Pathways: Phosphoproteomic analyses have confirmed the activation of bypass signaling pathways at the protein level. For instance, studies have shown the mutual phosphorylation and activation of FAK and Src as a mechanism of osimertinib resistance. nih.govnih.gov This activation occurs independently of EGFR and can sustain downstream signaling for cell proliferation and survival. nih.gov

Epithelial-Mesenchymal Transition (EMT): Proteomic profiling has identified signatures of EMT in AZD-9291 resistant cells. aacrjournals.orgfrontiersin.org EMT is a process where epithelial cells lose their characteristics and gain mesenchymal features, which is associated with increased motility, invasion, and drug resistance.

Alterations in Apoptosis and Autophagy: Proteomic analysis of the HLA class I-interactome has shown altered interactions with key proteins in apoptosis and autophagy pathways in resistant cells, suggesting these processes are dysregulated to promote cell survival. researcher.life

Identification of Novel Kinase Activity: Phosphoproteomic studies have identified increased phosphorylation of kinases such as PAK2, which can drive resistance through pathways like the β-catenin signaling cascade. researchgate.net

By integrating proteomic and phosphoproteomic data with genomic information, researchers can build a more comprehensive picture of the intricate network of resistance mechanisms to AZD-9291. This integrated omics approach is crucial for identifying novel therapeutic targets and developing strategies to overcome resistance. aacrjournals.orgfrontiersin.org

Table 2: Key Proteomic and Phosphoproteomic Findings in AZD-9291 Resistance

FindingOmics ApproachImplication in ResistanceReferences
Mutual phosphorylation of FAK and SrcPhosphoproteomicsActivation of an EGFR-independent bypass pathway nih.govnih.gov
Upregulation of AXLProteomics/Integrated OmicsActivation of a bypass signaling pathway mdpi.com
Epithelial-Mesenchymal Transition (EMT) signatureProteomicsIncreased cell motility and drug resistance aacrjournals.orgfrontiersin.org
Altered apoptosis and autophagy protein interactionsProteomics (HLA class I-interactome)Dysregulation of cell survival pathways researcher.life
Increased phosphorylation of PAK2PhosphoproteomicsActivation of the β-catenin signaling pathway researchgate.net
Downregulation of antigen presentation machineryProteomicsPotential mechanism of immune evasion researcher.life

Rational Combination Strategies in Preclinical Settings

Combination with Other Targeted Therapies

Preclinical studies have explored the synergy of AZD-9291 with various other targeted therapies to counteract resistance mechanisms that emerge during treatment.

MEK Inhibitors

Activation of the RAS-MAPK signaling pathway is a known mechanism of resistance to EGFR inhibitors. nih.gov Preclinical models have shown that combining AZD-9291 with a MEK inhibitor, such as selumetinib, can delay or even prevent the emergence of resistance in EGFR-mutant non-small cell lung cancer (NSCLC) cells. nih.govnih.gov In cell lines with acquired resistance to AZD-9291, the combination of AZD-9291 and a MEK inhibitor has been shown to effectively inhibit cell growth. plos.orgresearchgate.net

In vivo studies using transgenic mouse models with EGFR-mutant tumors that had developed resistance to AZD-9291 demonstrated that the addition of a MEK inhibitor led to tumor regression. nih.govaacrjournals.org This suggests that dual inhibition of EGFR and MEK could be a promising strategy for patients who have progressed on AZD-9291. nih.govnih.gov The combination of AZD-9291 with a MEK inhibitor has been found to be effective against various resistance mechanisms, including those involving MET amplification and the C797S mutation. nih.gov

Table 1: Preclinical Studies of AZD-9291 in Combination with MEK Inhibitors

Cell Lines MEK Inhibitor Key Findings Reference
PC9, NCI-H1975 Selumetinib Delayed or prevented the emergence of resistance. nih.govnih.gov
PC9/AZDR AZD6244 Effectively inhibited the growth of AZD-9291-resistant cells. plos.orgresearchgate.net
HCC827/AR GSK1120122 Significantly suppressed the growth of AZD-9291-resistant xenografts. aacrjournals.org
PC-9/AR MEK Inhibitor Restored sensitivity to AZD-9291 in resistant cells. aacrjournals.org

PI3K/Akt/mTOR Inhibitors

The PI3K/Akt/mTOR pathway is another critical signaling cascade often implicated in resistance to EGFR-targeted therapies. tandfonline.com Preclinical investigations have shown that combining AZD-9291 with inhibitors of this pathway can yield synergistic antitumor effects. For instance, in glioblastoma (GBM) models, which often exhibit EGFR alterations, the combination of AZD-9291 with the PI3K inhibitor GDC-0084 resulted in synergistic inhibition of cell proliferation and tumor growth. nih.govresearchgate.net This combination was shown to simultaneously block both the EGFR/MEK/ERK and PI3K/AKT/mTOR signaling pathways. nih.govresearchgate.net

Similarly, combining AZD-9291 with a dual PI3K/mTOR inhibitor, dactolisib, has shown efficacy in inhibiting resistant NSCLC cells both in vitro and in animal models. researchgate.net These findings provide a strong rationale for the clinical evaluation of combining AZD-9291 with PI3K/Akt/mTOR pathway inhibitors.

Table 2: Preclinical Studies of AZD-9291 in Combination with PI3K/Akt/mTOR Inhibitors

Cancer Model PI3K/Akt/mTOR Inhibitor Key Findings Reference
Glioblastoma (GBM) GDC-0084 Synergistic inhibition of proliferation and tumor growth. nih.govresearchgate.net
Resistant NSCLC Dactolisib Inhibition of resistant NSCLC cells in vitro and in vivo. researchgate.net

MET Inhibitors

MET amplification is a well-established mechanism of acquired resistance to EGFR TKIs, including AZD-9291. nih.govmdpi.com Preclinical data strongly support the combination of AZD-9291 with MET inhibitors to overcome this resistance. astrazeneca.com Studies have demonstrated that in NSCLC cell lines with MET amplification that are resistant to AZD-9291, the addition of a MET inhibitor like HQP8361, crizotinib (B193316), or savolitinib (B612288) can synergistically decrease cell survival and induce apoptosis. nih.govastrazeneca.com

In vivo, the combination of AZD-9291 and a MET inhibitor has been shown to effectively inhibit the growth of AZD-9291-resistant xenografts with MET amplification. nih.gov These preclinical findings have paved the way for clinical trials investigating this combination strategy. astrazenecaclinicaltrials.com

Table 3: Preclinical Studies of AZD-9291 in Combination with MET Inhibitors

Cell Lines/Model MET Inhibitor Key Findings Reference
HCC827/AR HQP8361 Synergistic decrease in survival and enhanced apoptosis. nih.gov
PC-9/AR, PC-9/GR/AR PF02341066 (Crizotinib) Minimally enhanced growth suppression. aacrjournals.org
EGFR-mutant NSCLC Savolitinib (AZD6094) Potential to prevent and treat resistance. astrazeneca.com
HCC827/AR Crizotinib, SGX523 Enhanced apoptosis and tumor growth suppression. nih.gov

HER2 Inhibitors

HER2 (ErbB2) amplification is another mechanism that can drive resistance to EGFR inhibitors. nih.govaacrjournals.org Preclinical studies have evaluated the activity of AZD-9291 against HER2 aberrations. In genetically engineered mouse models of NSCLC with HER2 overexpression, AZD-9291 demonstrated robust antitumor efficacy. nih.gov However, its single-agent activity was less pronounced in models with HER2 exon 20 insertions. nih.gov Interestingly, combining AZD-9291 with the BET inhibitor JQ1 significantly improved the response rate in HER2-mutant NSCLC models, suggesting a potential synergistic interaction. nih.gov

Aurora Kinase Inhibitors

Recent preclinical evidence points to the activation of Aurora kinase A as a mechanism of acquired resistance to third-generation EGFR inhibitors like AZD-9291. researchgate.netucsf.edu In preclinical models of NSCLC, combining AZD-9291 with an Aurora kinase B inhibitor, AZD1152-HQPA, showed increased sensitivity in AZD-9291-resistant cells compared to the parental cells. nih.govaacrjournals.org This combination has been shown to induce apoptosis and synergistically suppress the growth of resistant cells in vitro and in vivo. ucsf.edu These findings suggest that targeting Aurora kinases could be a viable strategy to overcome resistance to AZD-9291. researchgate.netucsf.edu

Preclinical Synergistic or Additive Effects with Chemotherapeutic Agents

While the primary focus of rational combination strategies has been on targeted therapies, some preclinical research has explored the potential synergy between AZD-9291 and conventional chemotherapeutic agents. For example, preclinical data have suggested a synergistic effect between the EGFR TKI afatinib (B358) and docetaxel. tandfonline.com Furthermore, the combination of the dual mTORC1/2 inhibitor AZD2014 with paclitaxel (B517696) has shown promise in preclinical models of solid tumors, including lung cancer. astrazeneca.com While direct preclinical studies combining AZD-9291 with specific chemotherapies are less extensively reported in the provided context, the principle of combining targeted agents with chemotherapy to enhance efficacy is a well-established concept in oncology.

Preclinical Rationale for Combination with Immunotherapy

The combination of AZD-9291 dimesylate (osimertinib) with immunotherapy has been explored in preclinical studies, revealing a complex interplay between EGFR signaling and the tumor immune microenvironment. Activation of the EGFR pathway has been shown to upregulate the expression of immune checkpoint proteins such as PD-1 and PD-L1. nih.gov This suggests that the EGFR oncogene can remodel the immune landscape, creating an immunosuppressive environment that allows tumor cells to evade the host's immune response. nih.gov

In preclinical models, EGFR-mutant non-small cell lung cancer (NSCLC) cell lines demonstrated increased PD-1 expression. nih.gov Treatment with EGFR inhibitors, including compounds with similar mechanisms to AZD-9291, led to a reduction in PD-L1 expression. nih.gov Furthermore, in a murine model with activated EGFR, anti-PD-1 therapy resulted in a decrease in tumor mass and prolonged survival. nih.gov These findings provide a scientific basis for combining AZD-9291 with immune checkpoint inhibitors, with the goal of simultaneously targeting the oncogenic driver pathway and unleashing an anti-tumor immune response. nih.govtandfonline.com However, it is important to note that early clinical trials combining AZD-9291 with the anti-PD-L1 antibody durvalumab were halted due to a high incidence of interstitial lung disease, highlighting the need for careful investigation of such combinations. researchgate.net

Strategies to Overcome C797S Resistance in Preclinical Models

The emergence of the C797S mutation in the EGFR gene is a primary mechanism of acquired resistance to AZD-9291. aacrjournals.orgamegroups.org This mutation prevents the covalent binding of AZD-9291 to the EGFR protein, rendering the drug ineffective. amegroups.org Preclinical research has focused on several strategies to overcome this resistance mechanism.

Preclinical Evaluation of Novel Combination Partners

Several preclinical studies have investigated novel combination therapies to counteract C797S-mediated resistance. One approach involves combining AZD-9291 with earlier-generation EGFR tyrosine kinase inhibitors (TKIs). The rationale is that first- and second-generation TKIs are not affected by the C797S mutation. amegroups.org For tumors where the C797S and T790M mutations are on different alleles (in trans), a combination of a first-generation TKI (like gefitinib (B1684475) or erlotinib) with AZD-9291 has shown efficacy in preclinical models and has been reported in a clinical case study. oup.comfrontiersin.org

Another strategy involves combining AZD-9291 with agents that target bypass signaling pathways that become activated upon EGFR inhibition. Preclinical reports have shown that activation of the MAPK/ERK-RAS pathway can lead to resistance. amegroups.org Therefore, combining AZD-9291 with a MEK inhibitor has been proposed as a potential strategy to prevent acquired resistance. amegroups.org

For tumors where the C797S and T790M mutations are on the same allele (in cis), the combination of brigatinib (B606365) (an ALK and EGFR inhibitor) with cetuximab (an anti-EGFR antibody) has shown promise in preclinical models. frontiersin.orgmdpi.com This combination was reported to induce significant tumor shrinkage in mouse models with the triple L858R/T790M/C797S mutation. frontiersin.org

The combination of amivantamab, a bispecific antibody targeting EGFR and MET, with lazertinib, a third-generation TKI, is also under investigation for osimertinib-resistant tumors. touchoncology.com

Exploration of Fourth-Generation EGFR Inhibitors

A significant area of preclinical research is the development of fourth-generation EGFR inhibitors specifically designed to overcome resistance mediated by the C797S mutation. amegroups.orgtandfonline.com These inhibitors can be broadly categorized into ATP-competitive inhibitors and allosteric inhibitors. nih.gov

Several fourth-generation inhibitors have demonstrated promising preclinical activity. For instance, TQB3804 has been identified as a potent inhibitor of the EGFR triple mutant (d746-750/T790M/C797S) and has shown strong anti-tumor activity in in vitro and in vivo preclinical models. researchgate.net Similarly, LS-106 potently inhibited the kinase activities of EGFR19del/T790M/C797S and EGFRL858R/T790M/C797S in cell-free assays and induced significant tumor regression in a xenograft model. researchgate.net

BBT-176 is another novel, orally available fourth-generation EGFR TKI that non-covalently inhibits triple-mutant EGFR at nanomolar concentrations. aacrjournals.orgnih.gov In preclinical studies, BBT-176 showed potent inhibitory activity against various C797S mutant cell lines and induced tumor regression in mouse models. aacrjournals.orgnih.gov

BDTX-1535 is an irreversible, brain-penetrant EGFR inhibitor that has shown activity against a wide range of EGFR mutations, including C797S, in preclinical models. amegroups.orgamegroups.cn It has been found to overcome osimertinib (B560133) resistance in these models and has shown promising early clinical activity. amegroups.orgamegroups.cn

The table below summarizes the preclinical activity of selected fourth-generation EGFR inhibitors.

CompoundTarget MutationsPreclinical ModelKey FindingsReference
TQB3804 EGFRd746-750/T790M/C797SBa/F3 CDX modelInhibited p-EGFR, p-AKT, and p-ERK; strong antitumor activity. researchgate.net
LS-106 EGFR19del/T790M/C797S, EGFRL858R/T790M/C797SPC-9-OR xenograft modelPotent kinase inhibition; significant tumor regression (TGI of 83.5% and 136.6% at 30 and 60 mg/kg, respectively). researchgate.net
BBT-176 EGFR 19Del/T790M/C797S, L858R/T790M/C797SBa/F3 cells, patient-derived xenograftsPotent inhibition of C797S-containing mutations; induced tumor regression in mouse models. aacrjournals.orgnih.gov
BDTX-1535 Common and uncommon EGFR mutations including T790M, C797SPreclinical modelsOvercame osimertinib resistance; significant antitumor activity. amegroups.orgamegroups.cn

Biomarker Discovery and Validation in Preclinical Research

Predictive Biomarkers for AZD-9291 Dimesylate Sensitivity

The primary predictive biomarkers for sensitivity to this compound are specific mutations within the epidermal growth factor receptor (EGFR) gene. nih.govtargetedonc.com Preclinical models have been pivotal in demonstrating the potent and selective activity of AZD-9291 against these mutant forms of EGFR, while showing significantly less activity against the wild-type version of the receptor. nih.govastrazeneca.comnih.gov

Preclinical studies have consistently shown that the presence of sensitizing EGFR mutations, such as exon 19 deletions (Exon 19 Del) and the L858R point mutation, confers sensitivity to AZD-9291. nih.govnih.gov Furthermore, the compound was specifically designed to target the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs). nih.govdovepress.com

In vitro studies using non-small cell lung cancer (NSCLC) cell lines and in vivo xenograft models have demonstrated that AZD-9291 potently inhibits EGFR phosphorylation and cellular growth in cells harboring both sensitizing EGFR mutations and the T790M mutation. nih.govnih.gov For instance, preclinical models have shown that AZD-9291 induces significant tumor regression in tumors with EGFR mutations like L858R and exon 19 deletion, including those that have also acquired the T790M mutation. nih.govdovepress.com The efficacy of AZD-9291 in T790M-positive tumors has been a key finding, establishing T790M not just as a marker of resistance to other TKIs, but as a predictive biomarker for sensitivity to AZD-9291. targetedonc.comd-nb.info

EGFR Mutation Effect on AZD-9291 Sensitivity Preclinical Evidence
Exon 19 Deletion Confers sensitivity.Potent inhibition of cell growth and tumor regression in preclinical models. nih.govnih.gov
L858R Confers sensitivity.Strong inhibition of EGFR phosphorylation and tumor growth in preclinical models. nih.govnih.govnih.gov
T790M Confers sensitivity, especially in the presence of a sensitizing mutation.Specifically designed to target this mutation; induces profound tumor regression in T790M-positive models. nih.govnih.govdovepress.com

While specific EGFR mutations are the primary determinants of response, preclinical research has also explored broader gene expression signatures that may correlate with sensitivity to AZD-9291. For example, studies have investigated the role of downstream signaling pathways, such as the RAS-MAPK pathway. aacrjournals.org While activation of this pathway is more commonly associated with resistance, understanding the basal level of activity in treatment-naïve models can provide insights into potential vulnerabilities.

Furthermore, preclinical studies in glioblastoma have suggested that AZD-9291 can effectively inhibit the EGFR/ERK signaling pathway, indicating that the status of this pathway could be a relevant biomarker. researchgate.net The investigation of broader transcriptomic and proteomic signatures is an ongoing area of research to refine patient selection and predict the depth and duration of response to AZD-9291.

EGFR Mutation Profiling (e.g., Exon 19 Del, L858R, T790M)

Biomarkers of Acquired Resistance

Despite the initial efficacy of AZD-9291, acquired resistance inevitably develops. Preclinical models have been crucial in identifying and characterizing the molecular mechanisms driving this resistance. These mechanisms can be broadly categorized as on-target EGFR mutations or the activation of bypass signaling pathways. nih.govaacrjournals.org

The most well-characterized on-target resistance mechanism to AZD-9291 is the acquisition of a tertiary mutation in the EGFR gene, most notably the C797S mutation. nih.govaacrjournals.org This mutation occurs at the covalent binding site of AZD-9291 in the EGFR kinase domain, thereby preventing the drug from irreversibly inhibiting the receptor. nih.gov

Preclinical models, including engineered cell lines and patient-derived xenografts, have been instrumental in confirming the role of the C797S mutation in conferring resistance to AZD-9291. aacrjournals.orgfrontiersin.org The allelic context of the C797S mutation relative to the T790M mutation has been shown to be critical. If C797S and T790M are on different alleles (in trans), preclinical data suggests that a combination of first- and third-generation EGFR TKIs may be effective. nih.gov However, if they are on the same allele (in cis), resistance to currently approved EGFR TKIs is observed. nih.gov

Other less common on-target mutations that have been identified in preclinical studies include L718Q/V and G724S. frontiersin.orgmdpi.com

A significant proportion of acquired resistance to AZD-9291 in preclinical models is driven by the activation of bypass signaling pathways that allow cancer cells to circumvent their dependence on EGFR signaling. nih.govaacrjournals.org These pathways can become activated through various genomic alterations.

MET Amplification: Increased MET gene copy number and protein overexpression are common mechanisms of resistance. aacrjournals.orgfrontiersin.org MET activation can lead to the phosphorylation of ErbB3, sustaining downstream PI3K/AKT signaling even in the presence of EGFR inhibition. mdpi.com

HER2 Amplification: Amplification of the HER2 gene is another identified bypass track. nih.govresearchgate.net Preclinical studies have shown that HER2 amplification can diminish the anti-tumor effects of AZD-9291. researchgate.net

RAS/MAPK Pathway Activation: Increased signaling through the RAS/MAPK pathway is a frequent feature of resistance. aacrjournals.orgnih.gov This can be caused by various alterations, including mutations in KRAS and NRAS, as well as amplification of MAPK1. aacrjournals.orgnih.gov Preclinical models have demonstrated that combining AZD-9291 with a MEK inhibitor can overcome this resistance. d-nb.infonih.gov

Bypass Pathway Mechanism of Activation Preclinical Findings
MET Gene amplification, protein overexpressionSustains downstream signaling (PI3K/AKT) independent of EGFR. mdpi.com
HER2 Gene amplificationReduces the antitumor activity of AZD-9291 in vitro. researchgate.net
RAS/MAPK Mutations (KRAS, NRAS), gene amplification (MAPK1)Leads to EGFR-independent cell proliferation and survival. aacrjournals.orgnih.gov

The use of liquid biopsies, particularly the analysis of circulating tumor DNA (ctDNA), has been explored in preclinical models to monitor for the emergence of resistance to AZD-9291. iiarjournals.orgfortunejournals.com In preclinical settings, such as in mouse models bearing patient-derived xenografts, serial plasma sampling can be used to detect the appearance of resistance mutations like C797S or alterations in bypass pathway genes. nih.govascopubs.org

This approach allows for the real-time tracking of tumor evolution under therapeutic pressure and can help in understanding the kinetics of resistance development. nih.gov Preclinical studies using liquid biopsies have also highlighted the potential for detecting tumor heterogeneity, where different resistance mechanisms may arise simultaneously in different subclones. fortunejournals.comfortunejournals.com These preclinical applications of liquid biopsy are crucial for developing and validating strategies for early detection of resistance and for guiding subsequent treatment decisions in the clinical setting. nih.gov

Identification of Bypass Pathway Activation Markers (e.g., MET, HER2, RAS/MAPK)

Methodologies for Preclinical Biomarker Identification and Validation

In the preclinical evaluation of this compound, the identification and validation of biomarkers are paramount for understanding mechanisms of sensitivity and resistance. These investigations primarily utilize advanced molecular profiling techniques on in vitro and in vivo models, such as cancer cell lines and xenografts, to uncover the genetic and protein-level alterations that influence therapeutic response.

Next-Generation Sequencing (NGS) in Cell Lines and Xenografts

Next-Generation Sequencing (NGS) is a cornerstone technology for identifying genomic biomarkers of response and resistance to AZD-9291 in preclinical models. By analyzing the DNA and RNA of cancer cell lines and patient-derived xenografts (PDXs), researchers can detect a wide array of genetic alterations that emerge under the selective pressure of the drug.

In preclinical studies, NGS has been instrumental in characterizing mechanisms of acquired resistance. For instance, after long-term exposure to AZD-9291, resistant cell lines have been developed from sensitive parental lines, such as those harboring EGFR mutations (e.g., PC-9, H1975). nih.govnih.gov Subsequent NGS analysis of these resistant models has revealed various genetic changes. While initial treatment with AZD-9291 is designed to overcome the T790M resistance mutation, further resistance can develop. nih.gov

Key findings from NGS-based preclinical studies include the identification of bypass signaling pathways as a common resistance mechanism. One of the most frequently identified alterations is the amplification of the MET gene. aacrjournals.orgmdpi.com This amplification allows the cancer cells to bypass their dependency on the EGFR signaling pathway that AZD-9291 inhibits. mdpi.com In addition to MET, copy number gains in other genes, including KRAS, NRAS, BRAF, and MAPK1, have been detected in resistant cell populations. nih.govmdpi.com The gain of KRAS was observed in an AZD-9291-resistant population derived from gefitinib-resistant PC-9 cells, suggesting it contributes to resistance. nih.gov Interestingly, in some experimentally established acquired osimertinib-resistant cell lines, targeted NGS did not detect any secondary mutations, pointing to the involvement of non-genomic resistance mechanisms. aacrjournals.org

These NGS findings in cell lines and xenograft models are crucial as they often mirror the resistance mechanisms later observed in clinical settings, validating the preclinical models and guiding the development of combination therapies. mdpi.comascopubs.org

Table 1: Selected Genomic Alterations Identified by NGS in Preclinical AZD-9291 Resistance Models

Genomic Alteration Preclinical Model Associated Finding Reference
MET Amplification Acquired resistant NSCLC cell lines A mechanism of acquired resistance. aacrjournals.org aacrjournals.org
AXL Upregulation Acquired resistant H1975 cell lines A mechanism of acquired resistance. aacrjournals.org aacrjournals.org
KRAS Copy Number Gain AZD-9291-resistant PC-9 derived cells Increased dependence on RAS signaling. nih.gov nih.gov
NRAS Copy Number Gain AZD-9291-resistant cell populations Increased dependence on RAS signaling. nih.gov nih.gov

Proteomic Profiling for Protein Biomarkers

While NGS reveals the genomic landscape, proteomic and phosphoproteomic analyses provide a functional view of the cellular signaling networks affected by AZD-9291. mdpi.com These mass spectrometry-based techniques are vital for identifying non-genetic mechanisms of resistance, where changes in protein expression, post-translational modifications like phosphorylation, and pathway activation drive resistance. mdpi.comnih.gov

Phosphoproteomic analysis has been particularly insightful. By comparing the phosphoproteomic profiles of AZD-9291-sensitive parental cells with their derived resistant counterparts (e.g., PC-9OR and HCC827OR), researchers have identified specific kinases and signaling cascades that become hyperactive in the resistant state. nih.govresearchgate.net One study identified that the mutual phosphorylation and activation of Focal Adhesion Kinase (FAK) and the proto-oncogene tyrosine-protein kinase Src were significantly upregulated in resistant cells. nih.govresearchgate.net This finding suggests that the FAK/Src signaling axis can act as a bypass pathway to sustain cell proliferation despite EGFR inhibition by AZD-9291. nih.gov

Another study utilized both phospho- and proximal proteomic techniques to analyze network rearrangements in cells responding to AZD-9291. nih.gov This investigation revealed that cell-cell adhesion was dramatically enhanced in resistant cells, with a significant elevation in the expression of Protein Tyrosine Kinase 7 (PTK7). nih.gov Further analysis showed that PTK7, a membrane-localized pseudokinase, interacts with and stabilizes N-myc downstream-regulated gene 1 (NDRG1). nih.gov The study concluded that the PTK7-NDRG1 axis plays a critical role in enhancing cell adhesion and conferring resistance to AZD-9291, marking it as a potential therapeutic target to overcome resistance. nih.gov Mass spectrometry-based proteomics has become a key tool for discovering pathways of drug resistance and identifying proteins that are differentially expressed between sensitive and resistant cancers. mdpi.com

Table 2: Protein Biomarkers and Pathways Identified by Proteomics in Preclinical AZD-9291 Resistance

Identified Biomarker/Pathway Proteomic Methodology Preclinical Model Implication Reference
Mutual Phosphorylation of FAK and Src Mass Spectrometry-based Phosphoproteomics PC-9OR and HCC827OR resistant cell lines Upstream kinases identified as drivers of a non-genetic resistance mechanism. nih.gov nih.govresearchgate.net
PTK7-NDRG1 Axis Phospho- and Proximal Proteomics H1975-R and PC9-R resistant cell lines PTK7 expression was elevated, stabilizing NDRG1 and enhancing cell adhesion, which leads to drug resistance. nih.gov nih.gov
LAMA5 (Laminin α5) Mass Spectrometry-based Quantitative Proteomics Osimertinib-resistant cell lines Identified as the protein with the highest fold change in resistant cells. mdpi.com mdpi.com

Advanced Drug Discovery and Medicinal Chemistry Aspects

Structure-Activity Relationships (SAR) of AZD-9291 Dimesylate Analogs

Structure-Activity Relationship (SAR) studies were instrumental in the discovery and optimization of this compound nih.govaacrjournals.org. These studies focused on identifying structural features that contribute to potency against EGFR mutations, selectivity over wild-type EGFR, and irreversible binding to the target cysteine residue (Cys797) nih.govaacrjournals.orgresearchgate.net.

Impact of Structural Modifications on Potency and Selectivity

Medicinal chemistry efforts explored various structural modifications to the core mono-anilino-pyrimidine structure of AZD-9291 to enhance its pharmacological profile nih.govaacrjournals.org. SAR studies revealed that specific substituents at different positions of the molecule significantly impact potency and selectivity rsc.org. For instance, a phenyl ring at the R1 position of the pyrazole (B372694) ring was found to be preferred for achieving desired potency and selectivity against mutant cell lines rsc.org. Similarly, simple tertiary amines at the R2 position were effective rsc.org. These findings suggest that a balance of hydrophobic and hydrophilic substituents is critical for T790M selectivity rsc.org.

Data from cellular viability assays illustrate the impact of these modifications. While specific detailed tables from the search results are not available for direct reproduction here, the findings indicate that certain structural changes led to increased potency against EGFR-mutant cell lines (including those with T790M) and reduced activity against wild-type EGFR lines nih.govaacrjournals.org. For example, AZD9291 showed significantly greater potency against L858R/T790M compared to wild-type EGFR, a key design goal nih.gov.

Optimization for Mutant-Selective Binding and Irreversibility

A primary objective in the design of AZD-9291 was to achieve high selectivity for mutant EGFR, particularly the T790M resistance mutation, over wild-type EGFR nih.govaacrjournals.orgresearchgate.net. This selectivity is crucial for a better therapeutic index, minimizing side effects related to inhibiting EGFR in healthy tissues guidetopharmacology.orgacs.org. The anilinopyrimidine scaffold of AZD9291 is designed to adapt favorably to the conformation of the EGFR enzyme after the T790M mutation oncotarget.com. This allows for a significantly higher binding affinity to the T790M mutant compared to wild-type EGFR, reported to be 100-200 times greater oncotarget.com.

Furthermore, AZD-9291 is an irreversible inhibitor, forming a covalent bond with the cysteine-797 residue in the ATP binding site of EGFR nih.govaacrjournals.orgresearchgate.netoncotarget.com. This irreversible binding contributes to sustained inhibition of the mutated kinase, which is particularly important for overcoming resistance mechanisms nih.govaacrjournals.org. The acrylamide (B121943) group present in the structure of AZD-9291 is responsible for forming this covalent linkage with Cys797 nih.govresearchgate.net.

Computational Drug Design and Molecular Modeling

Computational approaches played a significant role in the discovery and understanding of AZD-9291's interaction with EGFR guidetopharmacology.orgrsc.orgacs.orgguidetoimmunopharmacology.orgresearchgate.netjfcr.or.jp. These methods provided insights into binding poses, interactions, and the structural basis for selectivity.

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design approaches were likely employed in the development of AZD-9291 guidetopharmacology.orgrsc.orgguidetoimmunopharmacology.orgresearchgate.net. Structure-based design, which utilizes the 3D structure of the target protein (EGFR), was particularly important for designing inhibitors that could selectively bind to the mutant forms of the receptor researchgate.netnih.gov. By understanding the structural differences between mutant and wild-type EGFR, researchers could design molecules that would preferentially interact with the mutated kinase domain acs.orgnih.govoregonstate.edu. The crystal structure of EGFR complexed with AZD-9291 has been used as a reference in computational studies researchgate.net.

Molecular Docking and Dynamics Simulations for Binding Pose Elucidation

Molecular docking and molecular dynamics (MD) simulations were utilized to predict and analyze the binding pose of AZD-9291 within the EGFR kinase domain guidetopharmacology.orgacs.orgguidetoimmunopharmacology.orgresearchgate.netjfcr.or.jp. MD simulations, in particular, provided a dynamic perspective on the binding process, allowing researchers to observe the stability of the protein-ligand complex and elucidate the specific interactions that contribute to binding affinity and selectivity acs.orgnih.govoregonstate.edursc.org.

Studies using MD simulations have suggested that the binding pose of AZD-9291 with the T790M mutant differs from its binding pose with the wild-type enzyme acs.orgnih.govoregonstate.edu. AZD-9291 interacts extensively with the gatekeeper residue (Met790) in the T790M mutant, an interaction that is not observed with the threonine residue (Thr790) in the wild-type, explaining the higher affinity for the mutant acs.orgnih.govoregonstate.edu. These simulation-generated models have been corroborated by experimentally determined crystal structures of the EGFR/T790M complex bound to AZD-9291 acs.orgnih.govoregonstate.edu. The pyrimidine (B1678525) core of AZD9291 forms hydrogen bonds with the hinge region (Met793), and the indole (B1671886) group is oriented adjacent to the gatekeeper residue nih.govresearchgate.net. The covalent bond to Cys797 is formed via the acrylamide group nih.govresearchgate.net.

Preclinical Development of Novel Formulations or Delivery Systems

Preclinical work has explored novel formulations and delivery systems for osimertinib (B560133) (AZD-9291) mdpi.com. One area of investigation has been the development of liposomal formulations for the delivery of osimertinib mdpi.com. Liposome-based delivery could potentially offer alternative administration routes, such as intravenous or inhalation, which might be beneficial for patients unable to take oral medication or to potentially enhance efficacy and decrease toxicity mdpi.com.

Future Directions and Emerging Research Avenues

Exploration of AZD-9291 Dimesylate's Activity in Other Preclinical Cancer Models

While this compound has been extensively studied in NSCLC models, research continues to explore its potential activity in other cancer types, particularly those driven by EGFR alterations or where EGFR signaling plays a significant role. Preclinical studies have indicated that this compound shows significant exposure in the brain and activity against EGFRm+ brain metastases in mouse models, suggesting potential in NSCLC patients with central nervous system (CNS) involvement researchgate.net. Furthermore, investigations into its ability to reverse ABCB1-mediated drug resistance in cancer cells suggest potential applications in overcoming multidrug resistance in various cancer types mdpi.com. Although primarily known for its efficacy in EGFR-mutant lung cancer, the broader implications of its mechanism of action, particularly its interaction with ABC transporters and its potential to inhibit other related kinases or pathways, warrant exploration in preclinical models of other malignancies where these mechanisms are relevant mdpi.commedchemexpress.com.

Investigation of Novel and Unidentified Resistance Mechanisms

Despite the efficacy of this compound, acquired resistance remains a significant challenge in the clinical setting nih.govmdpi.com. While the EGFR C797S mutation is a known on-target resistance mechanism, accounting for a proportion of resistance cases, numerous other mechanisms, both on-target and off-target, contribute to treatment failure mdpi.comoncotarget.comamegroups.org. Future research is focused on comprehensively identifying and characterizing these novel and unidentified resistance mechanisms. These include the activation of alternative signaling pathways such as MET amplification, HER2 amplification, PIK3CA mutation, BRAF mutation, NF1 loss, and potentially FGFR signaling nih.govmdpi.com. Histologic transformation, such as transformation to small cell lung cancer, and EGFR ligand-dependent activation have also been observed as resistance mechanisms nih.gov. Research is ongoing to understand the complex interplay of these mechanisms and to predict their emergence nih.govnih.gov.

The analysis of circulating tumor DNA (ctDNA) has been pivotal in delineating resistance mechanisms, revealing the loss of the T790M mutation at progression in a significant proportion of patients, often coinciding with alternative pathway activation or histologic transformations mdpi.com. Studies are also investigating the role of RAS-MAPK pathway activation in acquired resistance to this compound nih.gov.

Table 1: Examples of Acquired Resistance Mechanisms to this compound

MechanismDescriptionReferences
EGFR C797S MutationOn-target mutation affecting drug binding. oncotarget.comamegroups.org
MET AmplificationActivation of alternative receptor tyrosine kinase. nih.govmdpi.com
HER2 AmplificationActivation of alternative receptor tyrosine kinase. nih.gov
RAS-MAPK Pathway ActivationActivation of downstream signaling pathway. nih.gov
Histologic TransformationChange in tumor cell type (e.g., to SCLC). nih.govmdpi.com
EGFR Ligand OverexpressionIncreased activation of EGFR signaling. nih.gov
Loss of EGFR-Mutant ClonesReduction in the population of drug-sensitive cells. nih.gov
ABCB1-Mediated Drug ResistanceIncreased efflux of the drug from cancer cells. mdpi.com

Integration with Advanced Technologies for Preclinical Research (e.g., CRISPR-based screens, AI/ML)

Advanced technologies are increasingly being integrated into preclinical research to accelerate the understanding of this compound's activity and resistance mechanisms. CRISPR-based gene editing screens allow for systematic interrogation of gene function to identify novel drivers of resistance or sensitivity biomedgrid.comresearchgate.net. By knocking out or modifying specific genes, researchers can uncover their roles in mediating response to this compound.

Artificial intelligence (AI) and machine learning (ML) are being employed to analyze complex genomic, proteomic, and pharmacological datasets to predict drug response, identify potential resistance mechanisms, and design more effective combination therapies biomedgrid.comurncst.comresearchgate.net. AI algorithms can help identify patterns in large biological datasets that may not be apparent through traditional analysis, leading to the discovery of new therapeutic targets or biomarkers biomedgrid.comurncst.com. For instance, AI can assist in the design of guide RNAs for CRISPR-based screens, improving their specificity and efficiency biomedgrid.com. The integration of AI with CRISPR-Cas9 technology is transforming genetic engineering and holds potential for enhancing precision medicine by improving the identification of precise genetic targets and optimizing therapeutic interventions biomedgrid.comurncst.com.

Development of Next-Generation EGFR Inhibitors and Combination Strategies for Resistance

The emergence of resistance to this compound highlights the need for the development of next-generation EGFR inhibitors capable of overcoming the identified resistance mechanisms, particularly the C797S mutation researchgate.net. Fourth-generation EGFR TKIs are currently under development, focusing on inhibiting EGFR with the C797S mutation while maintaining selectivity over wild-type EGFR . These inhibitors aim to induce conformational changes in the EGFR receptor to overcome resistance .

In addition to novel inhibitors, significant research is focused on developing rational combination strategies to prevent or overcome resistance to this compound mdpi.comamegroups.org. Combining this compound with inhibitors of alternative pathways that become activated upon resistance, such as MET inhibitors or MEK inhibitors, is being investigated in preclinical models and clinical trials mdpi.comamegroups.orgnih.gov. For example, preclinical data supports the use of a combination of this compound with a MEK inhibitor to delay or prevent the emergence of resistance in EGFRm and/or EGFRm/T790M tumors nih.gov. Combination strategies may also involve targeting other vulnerabilities that emerge in resistant cells, such as increased dependence on RAS signaling or altered apoptotic pathways oncotarget.comnih.gov.

Table 2: Examples of Combination Strategies Under Investigation

Combination PartnerRationaleReferences
MET InhibitorsTo overcome resistance mediated by MET amplification. mdpi.comamegroups.org
MEK InhibitorsTo target activated RAS-MAPK pathway signaling. amegroups.orgnih.gov
Other Targeted AgentsBased on specific resistance mechanisms identified (e.g., HER2, PI3K). nih.govmdpi.com
ChemotherapyTo target residual or transformed cell populations.-
ImmunotherapyTo enhance anti-tumor immune response. google.com

Preclinical to Early Academic Concept Translational Research Perspectives

Translational research is crucial for bridging the gap between preclinical discoveries and clinical applications. For this compound, this involves translating findings from cell line and animal models into early-phase clinical trials and academic concepts. This includes validating preclinical observations regarding novel resistance mechanisms in patient samples and developing biomarkers to predict response and resistance nih.govmdpi.com. Early academic concept translational research also focuses on exploring the activity of this compound in less common EGFR mutations or in patient populations beyond NSCLC where preclinical data suggests potential benefit medkoo.comnih.gov. Furthermore, it involves the development and validation of preclinical models that better mimic the complexity of human tumors and their resistance mechanisms to facilitate the testing of novel inhibitors and combination strategies oncotarget.com. The goal is to generate robust preclinical evidence that can inform the design of more effective and personalized clinical trials for patients with EGFR-mutant cancers.

Q & A

Basic: What is the molecular mechanism of AZD-9291 dimesylate in selectively targeting EGFR mutations, and how is this validated experimentally?

This compound (osimertinib dimesylate) is an irreversible, mutant-selective EGFR inhibitor that covalently binds to cysteine 797 (Cys797) in the ATP-binding domain of EGFR. Its selectivity arises from stronger inhibition of mutant EGFR variants (e.g., L858R/T790M and exon 19 deletions) compared to wild-type EGFR. Enzymatic assays demonstrate IC50 values of 12 nM and 1 nM for EGFRL858R and EGFRL858R/T790M, respectively, versus 480 nM for wild-type EGFR, indicating ~200-fold selectivity for mutants . Validation methods include:

  • Recombinant kinase assays : Compare inhibition across mutant and wild-type EGFR isoforms.
  • Cellular phosphorylation assays : Measure EGFR autophosphorylation in mutant vs. wild-type cell lines (e.g., PC-9 [ex19del] vs. A431 [wild-type]).
  • Xenograft models : Assess tumor regression in mice harboring EGFR-mutant tumors treated with AZD-9291 at 5–20 mg/kg/day .

Basic: What experimental evidence supports the 80 mg/day dosing regimen in clinical studies?

The 80 mg/day dose was established through phase I clinical trials showing comparable efficacy (objective response rates ~60–80%) across doses (20–240 mg/day) but lower toxicity at 80 mg. At 160–240 mg, dose-limiting toxicities (e.g., QT prolongation, diarrhea) increased without improved responses. Pharmacodynamic modeling confirmed that 80 mg achieves >90% target occupancy in tumors while minimizing adverse effects . Key methodologies include:

  • Dose-escalation studies : Monitor toxicity (CTCAE criteria) and efficacy (RECIST v1.1) across cohorts.
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations with tumor response and safety thresholds .

Advanced: How can researchers investigate mechanisms of acquired resistance to this compound in NSCLC?

Resistance often involves tertiary EGFR mutations (e.g., C797S), bypass pathways (e.g., MET amplification), or histologic transformation. Methodologies include:

  • Genomic profiling : Use next-generation sequencing (NGS) to identify mutations or amplifications in post-progression biopsies.
  • In vitro models : Generate resistant cell lines via chronic AZD-9291 exposure and validate using CRISPR/Cas9 or siRNA knockdown.
  • Combination therapies : Test efficacy of AZD-9291 with MET inhibitors (e.g., crizotinib) or MEK inhibitors in co-culture systems .

Advanced: What methodologies are recommended for analyzing AZD-9291’s active metabolites, such as AZ-5104, in preclinical studies?

AZ-5104, a major active metabolite, retains potency against EGFR mutants. Key approaches include:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Quantify AZD-9291 and AZ-5104 in plasma/tissue samples.
  • In vivo efficacy studies : Compare tumor regression in xenograft models treated with AZD-9291 vs. AZ-5104.
  • Enzyme inhibition assays : Validate AZ-5104’s IC50 against EGFR mutants using recombinant kinase assays .

Advanced: How should severe cutaneous adverse reactions (e.g., toxic epidermal necrolysis, TEN) be managed in clinical trials?

TEN is rare (<1% incidence) but life-threatening. Management strategies include:

  • Early recognition : Monitor for mucocutaneous blistering or detachment >30% body surface area within 2–4 weeks of treatment.
  • Immediate discontinuation : Halt AZD-9291 and initiate supportive care (e.g., IV fluids, infection prophylaxis).
  • Immunomodulation : Consider corticosteroids or intravenous immunoglobulins (IVIG), though evidence is anecdotal .

Advanced: What experimental designs are optimal for evaluating AZD-9291 in combination therapies (e.g., PI3K inhibitors) for glioblastoma (GBM)?

AZD-9291 shows promise in GBM with EGFR alterations. Strategies include:

  • Synergy assays : Use Chou-Talalay combination index (CI) to quantify interactions in vitro.
  • Orthotopic mouse models : Assess blood-brain barrier penetration and tumor growth inhibition in EGFR-mutant GBM xenografts.
  • Transcriptomic profiling : Perform RNA-seq to identify pathway crosstalk (e.g., PI3K/EGFR) post-treatment .

Advanced: How can non-coding RNA (ncRNA) studies elucidate AZD-9291’s off-target effects or resistance mechanisms?

ncRNAs (e.g., circ_CELF1) regulate EGFR signaling and drug response. Approaches include:

  • RNA sequencing : Identify differentially expressed ncRNAs in AZD-9291-resistant vs. sensitive cells.
  • Functional assays : Knock down candidate ncRNAs (siRNA/shRNA) and assess proliferation (CCK-8 assay) or invasion (Transwell).
  • Correlation analysis : Link ncRNA expression to clinical outcomes in patient cohorts .

Basic: How does this compound’s safety profile compare to other third-generation EGFR TKIs (e.g., rociletinib)?

AZD-9291 exhibits fewer off-target effects (e.g., hyperglycemia, QT prolongation) due to higher selectivity for mutant EGFR. Preclinical data show >150-fold selectivity for hERG channels compared to rociletinib. Clinical trials confirm lower grade ≥3 adverse events (e.g., 6% vs. 28% hyperglycemia for rociletinib) .

Advanced: What in vitro and in vivo models are suitable for studying AZD-9291’s efficacy in rare EGFR mutations (e.g., exon 20 insertions)?

  • Ba/F3 cell lines : Engineer cells expressing exon 20 mutations and test AZD-9291’s IC50 via MTT assays.
  • Patient-derived xenografts (PDX) : Use PDX models with exon 20 insertions to evaluate tumor regression.
  • 3D organoids : Culture primary tumor cells to assess drug response in a physiologically relevant system .

Basic: What biochemical assays confirm AZD-9291’s irreversible binding to EGFR?

  • Covalent binding assays : Use mass spectrometry to detect adduct formation at Cys797.
  • Washout experiments : Compare EGFR inhibition pre- and post-drug removal in cell lines.
  • Competition assays : Pre-treat cells with reversible EGFR inhibitors (e.g., gefitinib) to block AZD-9291 binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.